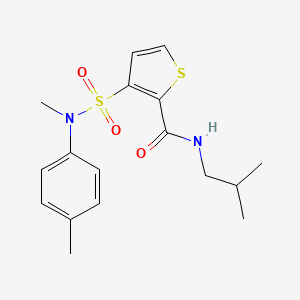

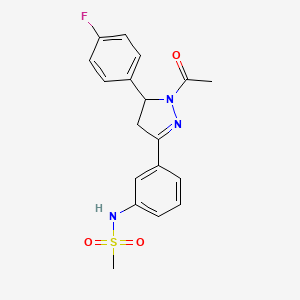

![molecular formula C19H21N3O3S B2380266 1-乙酰-3-{4-[(乙磺酰基)氨基]苯基}-5-苯基-2-吡唑啉 CAS No. 852141-13-0](/img/structure/B2380266.png)

1-乙酰-3-{4-[(乙磺酰基)氨基]苯基}-5-苯基-2-吡唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline” is a derivative of pyrazoline, a versatile heterocyclic compound . Pyrazolines are electron-rich nitrogen carriers that combine exciting electronic properties with the potential for dynamic applications . They have been used in the design and synthesis of novel fluorescent heterocyclic dyes due to their favorable photophysical properties and crucial role in charge transfer processes .

Synthesis Analysis

Pyrazolines can be synthesized by several strategies. One common method involves the cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions . The focus is always on new greener and more economical ways for their synthesis .Molecular Structure Analysis

Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline . The specific structure of “1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline” would depend on the positions of the substituents on the pyrazoline ring.Chemical Reactions Analysis

Pyrazoline derivatives have been found to be highly favorable for the chemical oxidative polymerization of aniline . This process produces core-shell nanofibers with net-like structures, possessing better electrochemical properties .Physical And Chemical Properties Analysis

Pyrazolines have exciting electronic properties due to the presence of a heterocyclic nitrogen atom . Transitions involving the non-bonding nitrogen electrons have similar properties to those of π–π* transitions, as the n orbital generally overlaps the π-orbital of the adjacent carbon atom .科学研究应用

抗菌活性

1-乙酰-3-{4-[(乙磺酰基)氨基]苯基}-5-苯基-2-吡唑啉及其相关化合物已被研究其抗菌特性。研究表明,某些衍生物对革兰氏阳性菌、革兰氏阴性菌和真菌表现出中等的活性 (Guna、Bhadani、Purohit 和 Purohit,2015)。另一项研究重点介绍了类似吡唑啉衍生物的合成,并指出了它们对各种细菌和真菌菌株的抗菌活性,其中一些衍生物表现出显着的活性 (Ahuja 和 Sethi,2015)。

农药化学

吡唑啉衍生物,包括与 1-乙酰-3-{4-[(乙磺酰基)氨基]苯基}-5-苯基-2-吡唑啉相关的衍生物,已在农药化学领域得到探索。已经检查了它们的杀菌剂和杀虫剂活性,一些化合物显示出作为同时具有杀菌剂和杀虫剂活性的新产品的先导化合物的潜力 (Zhao 等人,2008)。

化学合成和表征

吡唑啉衍生物(包括 1-乙酰-3-{4-[(乙磺酰基)氨基]苯基}-5-苯基-2-吡唑啉)的化学合成和结构解析已得到广泛研究。这些研究重点关注这些化合物的合成方法、晶体结构和光谱数据分析 (郭、张和李,2014)。

光谱学和光物理学

已经对吡唑啉衍生物的光谱性质进行了研究,这些性质受溶剂极性和取代基的电子性质等因素的影响。这些研究在金属离子传感等领域具有影响 (Rurack 等人,2000)。

抗癌和抗菌活性

已经合成并评估了新型吡唑啉衍生物作为抗癌和抗菌剂的潜力。其中一些衍生物对癌症和细菌感染中相关的酶表现出令人印象深刻的抑制特性 (Kocyigit 等人,2019)。

作用机制

未来方向

属性

IUPAC Name |

N-[4-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-9-15(10-12-17)18-13-19(22(20-18)14(2)23)16-7-5-4-6-8-16/h4-12,19,21H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWSWKDRKLZWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

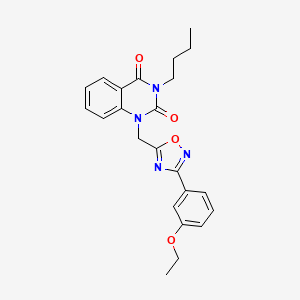

![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)

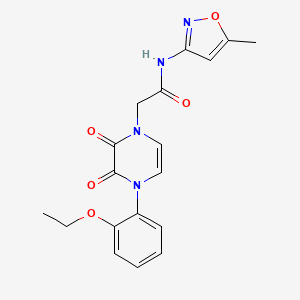

![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)

![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)

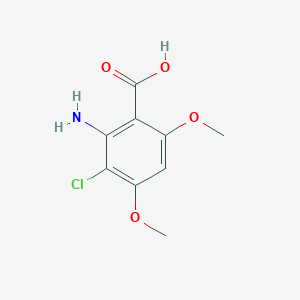

![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)

![2-Chloro-N-(5-oxaspiro[3.5]nonan-8-ylmethyl)propanamide](/img/structure/B2380205.png)